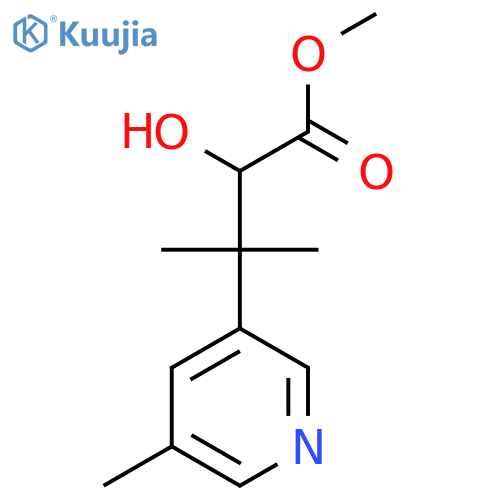

Cas no 2228592-67-2 (methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate)

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate

- 2228592-67-2

- EN300-1817664

-

- インチ: 1S/C12H17NO3/c1-8-5-9(7-13-6-8)12(2,3)10(14)11(15)16-4/h5-7,10,14H,1-4H3

- InChIKey: IISPTZCCZILYOC-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)OC)C(C)(C)C1C=NC=C(C)C=1

計算された属性

- せいみつぶんしりょう: 223.12084340g/mol

- どういたいしつりょう: 223.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 59.4Ų

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1817664-0.05g |

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate |

2228592-67-2 | 0.05g |

$1440.0 | 2023-09-19 | ||

| Enamine | EN300-1817664-0.5g |

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate |

2228592-67-2 | 0.5g |

$1646.0 | 2023-09-19 | ||

| Enamine | EN300-1817664-2.5g |

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate |

2228592-67-2 | 2.5g |

$3362.0 | 2023-09-19 | ||

| Enamine | EN300-1817664-0.1g |

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate |

2228592-67-2 | 0.1g |

$1508.0 | 2023-09-19 | ||

| Enamine | EN300-1817664-10.0g |

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate |

2228592-67-2 | 10g |

$7373.0 | 2023-06-02 | ||

| Enamine | EN300-1817664-5g |

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate |

2228592-67-2 | 5g |

$4972.0 | 2023-09-19 | ||

| Enamine | EN300-1817664-10g |

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate |

2228592-67-2 | 10g |

$7373.0 | 2023-09-19 | ||

| Enamine | EN300-1817664-1.0g |

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate |

2228592-67-2 | 1g |

$1714.0 | 2023-06-02 | ||

| Enamine | EN300-1817664-5.0g |

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate |

2228592-67-2 | 5g |

$4972.0 | 2023-06-02 | ||

| Enamine | EN300-1817664-0.25g |

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate |

2228592-67-2 | 0.25g |

$1577.0 | 2023-09-19 |

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate 関連文献

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoateに関する追加情報

Methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate (CAS No. 2228592-67-2): A Comprehensive Overview of Its Properties and Applications

The compound methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate (CAS No. 2228592-67-2) is a specialized ester derivative with a unique molecular structure that combines a pyridine ring and a hydroxylated butanoate moiety. This chemical has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and material science. The presence of both hydroxy and methylpyridin groups in its structure makes it a versatile intermediate for synthetic chemistry.

In the pharmaceutical industry, methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate is often explored as a building block for drug discovery. Researchers are particularly interested in its potential role in developing central nervous system (CNS) therapeutics, given the pyridine moiety's ability to interact with neural receptors. Recent studies have also investigated its utility in anti-inflammatory and antioxidant formulations, aligning with the growing consumer demand for neuroprotective compounds and natural product derivatives.

From an agrochemical perspective, this compound's structural features suggest potential as a pesticide intermediate or plant growth regulator. The 5-methylpyridin-3-yl group, in particular, is known to exhibit bioactivity against certain pests, making it a candidate for sustainable crop protection solutions. This aligns with the global trend toward eco-friendly agrochemicals and reduced environmental impact.

The synthesis of methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate typically involves multi-step organic reactions, including esterification and selective hydroxylation. Advanced techniques such as asymmetric catalysis and green chemistry approaches are increasingly being applied to improve yield and reduce waste, reflecting the industry's shift toward sustainable synthesis practices.

Analytical characterization of this compound relies heavily on NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the accurate identification and quality control of the material, which is critical for its use in high-value applications. The compound's stability under various conditions is another area of active research, particularly for storage and transportation considerations.

In material science, the methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate structure has shown promise as a precursor for functional polymers and coordination complexes. Its ability to form hydrogen bonds through the hydroxyl group while offering π-stacking interactions via the pyridine ring makes it interesting for designing smart materials with tailored properties.

The commercial availability of CAS 2228592-67-2 remains limited to specialized chemical suppliers, reflecting its status as a research-grade compound rather than a bulk commodity. Pricing and availability often depend on custom synthesis capabilities and scale-up potential, which are frequent topics of inquiry among potential users.

Looking ahead, the future applications of methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate may expand into bioconjugation chemistry and prodrug development, especially as the pharmaceutical industry seeks more sophisticated drug delivery systems. Its compatibility with click chemistry approaches could further enhance its utility in biomolecular engineering applications.

For researchers working with this compound, proper handling procedures and safety assessments should always be followed, despite its non-hazardous classification. Standard laboratory precautions for organic compounds apply, including the use of appropriate personal protective equipment (PPE) and ventilation systems.

The scientific literature on 2228592-67-2 continues to grow, with new publications exploring its structure-activity relationships and derivative synthesis. Academic and industrial researchers alike are encouraged to monitor patent filings and journal articles for the latest developments involving this multifunctional chemical building block.

2228592-67-2 (methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate) 関連製品

- 2172533-95-6(4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)

- 1378531-80-6(DBCO-PEG5-NHS ester)

- 36226-31-0((pyridin-2-yl)methylurea)

- 1261608-25-6((6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine)

- 1704635-97-1(3-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)

- 2567502-72-9(4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride)

- 1228779-96-1(3-nitro-4-[(oxan-4-ylmethyl)amino]benzene-1-sulfonamide)

- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)

- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)